

Chloroxylenol: A Technical Examination of its Antifungal and Antiviral Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloroxylenol (Standard)*

Cat. No.: *B1207549*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxylenol (4-chloro-3,5-dimethylphenol), a halogenated phenolic compound, has been widely utilized as a broad-spectrum antimicrobial agent in various disinfectant and antiseptic formulations for decades. Its efficacy against a range of microorganisms, including bacteria, is well-documented. This technical guide provides an in-depth analysis of the scientific evidence regarding the antifungal and antiviral properties of chloroxylenol, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antifungal Efficacy of Chloroxylenol

Chloroxylenol exhibits significant activity against a variety of fungal species, including yeasts and molds. Its primary mechanism of action involves the disruption of microbial cell membranes and the denaturation of essential proteins and enzymes, leading to loss of cellular integrity and ultimately, cell death.[\[1\]](#)[\[2\]](#)

Quantitative Antifungal Data

The antifungal activity of chloroxylenol is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes available MIC data for chloroxylenol against various fungal species.

Fungal Species	Chloroxylenol Concentration (ppm)	Result	Reference
Candida albicans	50	MIC	[3]
Saccharomyces	50	MIC	[3]
Molds and yeast	110	MIC	[3]
Round yeast	100	MIC	[3]
Aspergillus niger	1000	MIC	[3]
Penicillium flavus	200	MIC	[3]
Black root mildew	100	MIC	[3]
Asthma mold	1000	MIC	[3]
Spore powder	50	MIC	[3]
Sclerotium rolfsii	1347.74 µL/L (EC50)	50% effective concentration	[4]

Note: The provided data is sourced from various studies and may have been obtained using different methodologies, which can influence the results.[\[3\]](#)

Antiviral Efficacy of Chloroxylenol

The antiviral activity of chloroxylenol is largely dependent on the structure of the virus, specifically the presence or absence of a lipid envelope.

Efficacy Against Enveloped Viruses

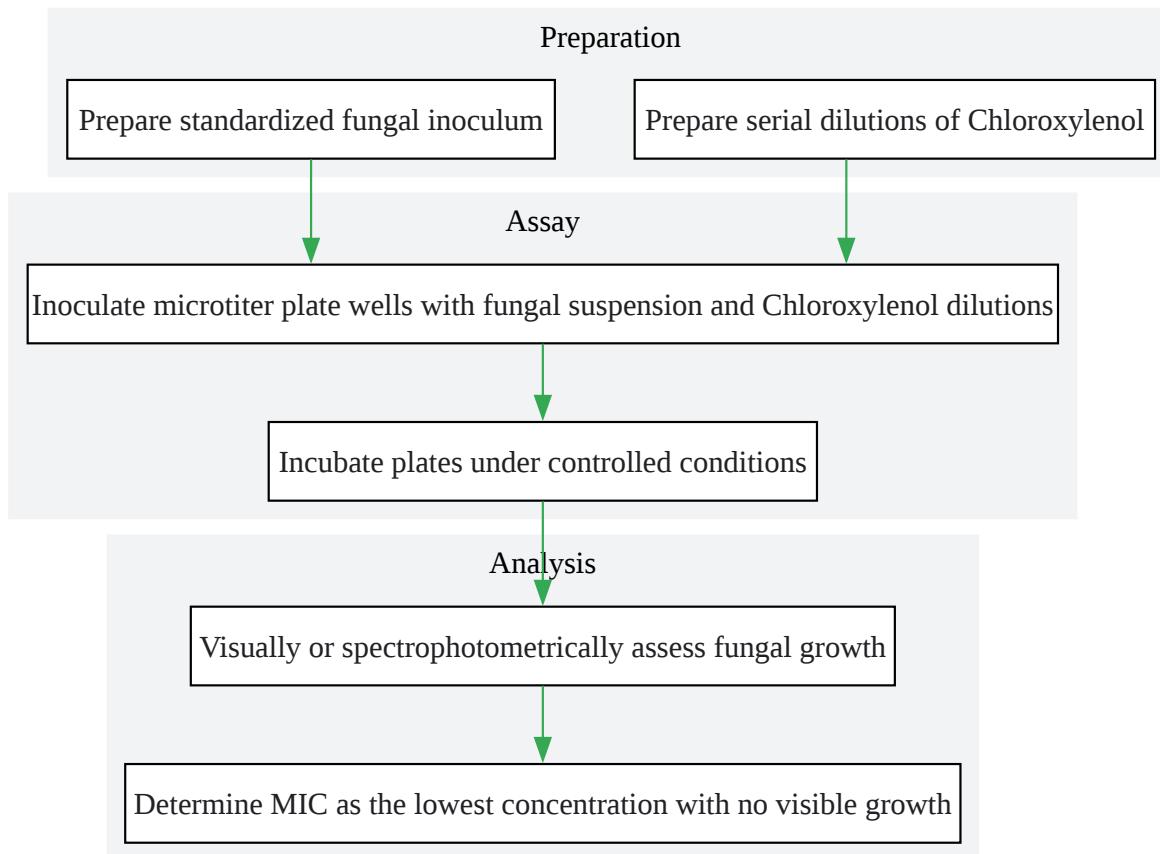
Chloroxylenol has demonstrated effectiveness in inactivating a range of enveloped viruses.[\[5\]](#) [\[6\]](#) The lipid envelope of these viruses is a primary target for chloroxylenol, which disrupts the membrane, leading to viral inactivation.[\[7\]](#)

Quantitative Antiviral Data (Enveloped Viruses)

The virucidal efficacy is often expressed as a log reduction in viral titer, indicating the magnitude of viral inactivation.

Virus	Chloroxylenol Concentration	Contact Time	Log Reduction	Reference
Human Immunodeficiency Virus Type 1 (HIV-1)	Not Specified	< 1 minute	Effective Inactivation	[5][6]
Herpes Simplex Virus Type 1 (HSV-1)	Not Specified	Not Specified	Effective Inactivation	[5][6]
Coronaviruses (general)	~0.12% (PCMX)	0.5 - 10 minutes	Complete Inactivation	[8]
SARS-CoV-2	~0.12% (PCMX)	30 seconds	$\geq 4.50 \log_{10}$ reduction	[8][9]

Ineffectiveness Against Non-Enveloped Viruses


Studies have consistently shown that chloroxylenol is largely ineffective against non-enveloped viruses.[5][6] These viruses lack a lipid envelope, making them more resistant to disinfectants that target this structure.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi provide detailed guidelines.

Workflow for Antifungal Susceptibility Testing

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of chloroxylenol.

Detailed Steps:

- **Inoculum Preparation:** A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) and adjusted to a specific cell density.
- **Serial Dilutions:** A series of twofold dilutions of chloroxylenol are prepared in the broth medium within a 96-well microtiter plate.
- **Inoculation:** Each well containing the chloroxylenol dilution is inoculated with the standardized fungal suspension. Control wells (without chloroxylenol) are included.

- Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
- MIC Determination: The wells are examined for visible fungal growth. The MIC is recorded as the lowest concentration of chloroxylenol that inhibits the growth of the fungus.

Virucidal Efficacy Testing: Suspension Test

A suspension test is a quantitative method used to assess the virucidal activity of a liquid chemical disinfectant. The ASTM E1053 standard is a widely recognized protocol for this purpose.

Workflow for Virucidal Suspension Test

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the virucidal efficacy of chloroxylenol using a suspension test.

Detailed Steps:

- Preparation: A suspension of the test virus with a known titer is prepared. The chloroxylenol solution is prepared at the desired concentration.

- Exposure: The viral suspension is mixed with the chloroxylenol solution. The mixture is incubated for a predetermined contact time under controlled conditions.
- Neutralization: At the end of the contact time, the disinfectant is neutralized to stop its virucidal activity.
- Quantification: The remaining infectious virus in the mixture is quantified using a suitable cell culture-based assay, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
- Calculation: The log reduction in viral titer is calculated by comparing the titer of the virus treated with chloroxylenol to the titer of an untreated virus control.

Mechanism of Action

The primary mechanism of action of chloroxylenol against both fungi and enveloped viruses is the disruption of their cellular or viral membranes.

Proposed Mechanism of Action of Chloroxylenol

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of chloroxylenol against microbial cells and enveloped viruses.

Conclusion

Chloroxylenol demonstrates significant efficacy against a broad spectrum of fungi and enveloped viruses. Its mechanism of action, primarily targeting microbial and viral membranes, makes it a potent antimicrobial agent. However, its ineffectiveness against non-enveloped viruses is a notable limitation. The quantitative data and standardized experimental protocols

presented in this guide provide a foundation for further research and development of chloroxylenol-based disinfectant and antiseptic formulations. For professionals in drug development, this information is crucial for understanding the spectrum of activity and for designing appropriate efficacy studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Manual & Automated | MI [microbiology.mlsascp.com]
- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 3. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. institutobeatrizyamada.com.br [institutobeatrizyamada.com.br]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- To cite this document: BenchChem. [Chloroxylenol: A Technical Examination of its Antifungal and Antiviral Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207549#is-chloroxylenol-effective-against-fungi-and-viruses>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com